Triethylene glycol bis(2-ethylhexanoate)

Overview

Description

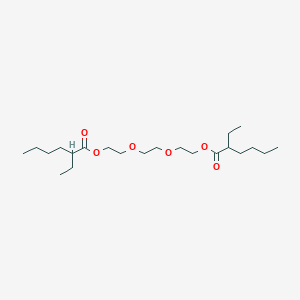

Triethylene glycol bis(2-ethylhexanoate) is a chemical compound with the molecular formula C22H42O6. It is a clear, colorless liquid with a mild odor and is commonly used in various industries . The compound consists of two ethylhexanoate groups attached to a triethylene glycol backbone .

Mechanism of Action

Target of Action

Triethylene glycol bis(2-ethylhexanoate) is primarily used as a plasticizer . Its primary targets are polyvinyl butyral (PVB) and synthetic rubber . These materials are used in a variety of applications, including safety glass, adhesives, and sealants .

Mode of Action

Triethylene glycol bis(2-ethylhexanoate) interacts with its targets by increasing their flexibility and workability . It achieves this by embedding itself between the polymer chains of the target materials, increasing the distance between them and thereby reducing the intermolecular forces. This results in an increase in the material’s flexibility and a decrease in its melting temperature .

Biochemical Pathways

It is known that the compound is synthesized through a reaction between2-ethylhexanol and triethylene glycol . The low-boiling methanol produced during this reaction is continuously removed to drive the reaction to completion .

Result of Action

The primary result of triethylene glycol bis(2-ethylhexanoate)'s action is the improvement of the processing characteristics of plastisols . It enhances the low-temperature performance and reduces the volatility of its target materials . This makes the materials more durable and easier to work with, enhancing their utility in various applications.

Action Environment

Environmental factors can influence the action, efficacy, and stability of triethylene glycol bis(2-ethylhexanoate). For instance, the compound is used in both indoor and outdoor environments, where it may be exposed to varying temperatures and humidity levels . Despite these varying conditions, the compound remains effective due to its low volatility and stability . Like all chemicals, it should be handled with care to avoid skin contact and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene glycol bis(2-ethylhexanoate) is synthesized by esterifying triethylene glycol with 2-ethylhexanoic acid. The reaction typically involves heating triethylene glycol and 2-ethylhexanoic acid in the presence of a catalyst such as tetraisopropyl orthotitanate . The reaction is carried out under controlled conditions, including a temperature of around 220°C and a pressure range of 225.023 - 450.045 Torr for about 3 hours .

Industrial Production Methods

In industrial settings, triethylene glycol bis(2-ethylhexanoate) can be produced using reactive distillation with a sulfated zirconia catalyst . This method enhances the efficiency of the esterification process and allows for continuous production.

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol bis(2-ethylhexanoate) primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of triethylene glycol and 2-ethylhexanoic acid .

Common Reagents and Conditions

Esterification: Triethylene glycol and 2-ethylhexanoic acid in the presence of a catalyst such as tetraisopropyl orthotitanate.

Hydrolysis: Acidic or basic conditions to break down the ester bonds.

Major Products Formed

Esterification: Triethylene glycol bis(2-ethylhexanoate).

Hydrolysis: Triethylene glycol and 2-ethylhexanoic acid.

Scientific Research Applications

Triethylene glycol bis(2-ethylhexanoate) has a wide range of applications in scientific research:

Chemistry: Used as a solvent for the synthesis of organic compounds.

Biology: Acts as a plasticizer for polymers, enhancing their flexibility and durability.

Medicine: Utilized as an additive in the production of pharmaceuticals.

Industry: Serves as a lubricant for mechanical systems and as an additive in cosmetics.

Comparison with Similar Compounds

Similar Compounds

- Polyethylene glycol bis(2-ethylhexanoate)

- Diethylene glycol bis(2-ethylhexanoate)

- Triethylene glycol diacrylate

Uniqueness

Triethylene glycol bis(2-ethylhexanoate) is unique due to its specific combination of triethylene glycol and 2-ethylhexanoate groups, which provides it with distinct properties such as low volatility and high plasticizing efficiency . This makes it particularly suitable for applications requiring enhanced flexibility and durability .

Biological Activity

Triethylene glycol bis(2-ethylhexanoate) (TEGBE), a compound with the CAS number 94-28-0, has garnered attention for its diverse biological activities and applications. This article explores its properties, biological interactions, and relevant research findings.

- Molecular Formula : C22H42O6

- Molecular Weight : 402.6 g/mol

- IUPAC Name : 2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate

- XLogP3-AA : 5.4 (indicating lipophilicity)

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 6

- Rotatable Bonds : 21

1. Extraction and Separation Applications

TEGBE has been utilized as a solvent in the extraction and purification of proteins, enzymes, and other biomolecules. Its effectiveness as a bulk liquid membrane (BLM) carrier facilitates the extraction of metal cations such as Na, K, and Li from aqueous solutions. Research indicates that the extraction efficiency is optimal at a concentration of M, with a preference for potassium ions when using specific counter anions like dinitrophenolate .

2. Allergenic Properties

Recent studies have identified TEGBE as a novel contact allergen. In one case study, a patient exhibited strong allergic reactions to a spectacle frame containing this compound. Patch testing confirmed TEGBE as the causative agent, highlighting its potential to induce allergic dermatitis in sensitive individuals .

3. Toxicological Profile

While TEGBE is primarily recognized for its utility in material science and biochemistry, its toxicological profile remains under investigation. The absence of significant toxicity in controlled studies suggests that it may be safe for use in various applications; however, further studies are warranted to fully assess its long-term effects on human health and the environment .

Case Studies and Experimental Data

Applications in Material Science

TEGBE serves as a plasticizer and intermediate in synthesizing specialized polymers. Its role enhances the flexibility and durability of materials, making it valuable in various industrial applications . Additionally, it has been explored for use in geopolymers, where its concentration varies according to specific formulations .

Properties

IUPAC Name |

2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-5-9-11-19(7-3)21(23)27-17-15-25-13-14-26-16-18-28-22(24)20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQDZJMEHSJOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026564 | |

| Record name | Triethylene glycol bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94-28-0 | |

| Record name | Eastman TEG-EH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol di(2-ethylhexoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedioxydiethyl bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE16EV367Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Triethylene Glycol Bis(2-ethylhexanoate) in material science?

A1: TEGB is widely employed as a plasticizer, particularly in polymer chemistry. Research indicates its use in enhancing the flexibility and processability of polymers like Polyvinyl Butyral (PVB) [, , ] and Polyvinyl Chloride (PVC) []. Notably, TEGB plays a crucial role in recycling initiatives involving PVB waste from sources like windshields [, ].

Q2: How does Triethylene Glycol Bis(2-ethylhexanoate) influence the mechanical properties of PVB?

A2: Studies reveal that incorporating TEGB as a plasticizer in PVB formulations leads to improved flexibility and processability [, ]. Researchers have investigated the optimal processing conditions for plasticized PVB, examining its thermal properties and comparing it to plasticized PVC []. This research is crucial for determining suitable non-degradable processing conditions applicable to both polymers, potentially paving the way for efficient recycling methods.

Q3: Has Triethylene Glycol Bis(2-ethylhexanoate) been identified as a potential allergen?

A3: Yes, a study highlighted an instance where TEGB, present in a spectacle frame, was identified as a new contact allergen [, ]. This finding underscores the importance of considering potential allergenic responses when utilizing TEGB in products that come into direct contact with skin.

Q4: Beyond plasticizers, are there other applications for TEGB?

A4: Interestingly, research has explored the presence and potential impact of TEGB in geopolymers. Specifically, a study investigating the use of automotive glass waste (AGW) in geopolymers detected TEGB in both the AGW and the resulting geopolymer composites []. While the study primarily focused on AGW as an alternative aggregate, the presence of TEGB raises questions about its potential role and influence within the geopolymer matrix. Further investigation is needed to fully understand its implications in this context.

Q5: What analytical techniques are employed to study Triethylene Glycol Bis(2-ethylhexanoate)?

A5: Several analytical techniques have been used to characterize and study TEGB in various research contexts:

- Gas Chromatography/Mass Spectrometry (GC/MS): This technique was employed to identify and quantify TEGB in geopolymers containing automotive glass waste [].

- Fourier Transform Infrared Spectrometry (FTIR): FTIR analysis was utilized to confirm the formation of geopolymer bonds in the presence of TEGB []. Additionally, FTIR is commonly used for characterizing the structure of plasticized polymers.

- Solid-State Nuclear Magnetic Resonance (NMR): NMR techniques can be employed to investigate the chain dynamics and interactions of TEGB within polymer matrices, providing insights into its plasticizing effects [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.